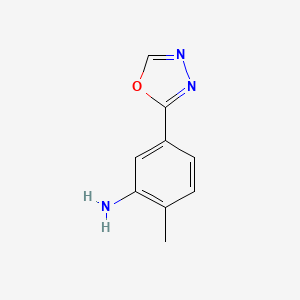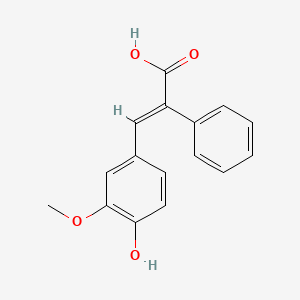
2-cyclohexylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 2-cyclohexylpropan-1-amine hydrochloride is 177.71 g/mol. The InChI code is 1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 177.71 g/mol.Mecanismo De Acción
2-cyclohexylpropan-1-amine hydrochloride HCl functions as a Lewis base, meaning that it can accept a pair of electrons from a Lewis acid. This allows it to form coordinate covalent bonds with other molecules, such as metal ions or other organic compounds. It also has the ability to form hydrogen bonds with other molecules, which can be used to stabilize the structure of a molecule.
Biochemical and Physiological Effects
This compound HCl has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of enzymes, such as the enzyme acetylcholinesterase. It can also act as an agonist of various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In addition, this compound HCl has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-cyclohexylpropan-1-amine hydrochloride HCl in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that this compound HCl is a toxic compound and should be handled with care. It is also important to consider the potential side effects of using this compound HCl in laboratory experiments, as it can interact with other compounds and cause adverse effects.
Direcciones Futuras
Future research on 2-cyclohexylpropan-1-amine hydrochloride HCl could focus on its potential therapeutic applications. In particular, further studies could be conducted to evaluate its efficacy in treating various diseases, such as cancer and inflammation. In addition, further research could be conducted to explore its potential as a drug delivery system and its ability to modulate the activity of various receptors. Finally, further research could be conducted to explore its potential as a catalyst in organic synthesis.
Métodos De Síntesis
2-cyclohexylpropan-1-amine hydrochloride HCl is synthesized in two steps. First, the cyclohexyl group is reacted with propanoic acid to form a cyclohexylpropanoic acid. This is then reacted with ammonia to form this compound. The synthesis of this compound HCl is relatively simple and can be done using a variety of techniques, such as the reaction of cyclohexanol and propanoic acid in the presence of a base, or the reaction of cyclohexylbromide and propanoic acid in the presence of a base.
Aplicaciones Científicas De Investigación
2-cyclohexylpropan-1-amine hydrochloride HCl is used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. In addition, this compound HCl is used in the development of new materials, such as polymers and nanomaterials.
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclohexylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAOUDLMOZCPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

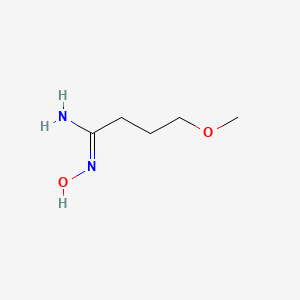
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
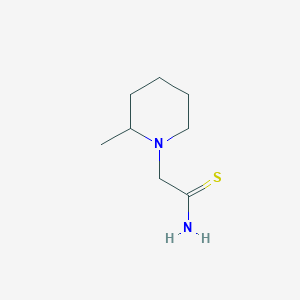
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
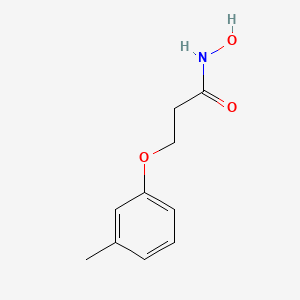
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)

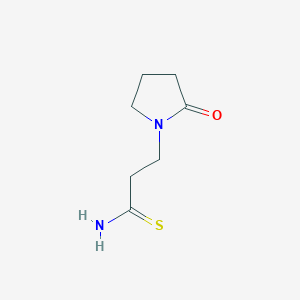
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)
